molecular formula C36H44FeP2 B069750 (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine CAS No. 162291-02-3

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B069750
CAS No.: 162291-02-3
M. Wt: 594.5 g/mol
InChI Key: HGTBZFMPHBAUCQ-WLOLSGMKSA-N
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Description

(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:

    Preparation of the Ferrocenyl Moiety: The ferrocenyl moiety is synthesized by reacting ferrocene with a suitable electrophile, such as an alkyl halide, under Friedel-Crafts alkylation conditions.

    Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a palladium-catalyzed cross-coupling reaction between a ferrocenyl halide and diphenylphosphine.

    Formation of the Chiral Center: The chiral center is created by reacting the ferrocenyl-diphenylphosphine intermediate with a chiral auxiliary, followed by selective reduction to yield the desired chiral phosphine ligand.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.

    Substitution: The ferrocenyl and phosphino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation conditions are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted ferrocenyl or phosphino compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions, enabling the synthesis of chiral molecules with high enantiomeric excess.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral pharmaceuticals and biologically active molecules. Its ability to induce chirality in drug molecules is crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is employed in the production of fine chemicals, agrochemicals, and materials science. Its role in catalysis helps streamline manufacturing processes and improve product yields.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used achiral phosphine ligand.

    ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral phosphine ligand used in asymmetric catalysis.

    (S)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (S-BINAP): Another chiral phosphine ligand similar to BINAP but with opposite chirality.

Uniqueness

(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is unique due to its ferrocenyl backbone, which imparts additional stability and electronic properties to the ligand. Its ability to induce high enantioselectivity in various catalytic reactions sets it apart from other chiral phosphine ligands.

Properties

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBZFMPHBAUCQ-WLOLSGMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585005
Record name PUBCHEM_16218652
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162291-02-3
Record name PUBCHEM_16218652
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclopentadiene, compd. with dicyclohexyl[(1S)-1-[2-(diphenylphosphino)-2,4-cyclopentadien-1-yl]ethyl]phosphine, iron salt (1:1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 2
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 3
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 4
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 5
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 6
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

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